4-nitro-2-(3-nitrophenoxy)benzoic Acid
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Overview
Description
4-nitro-2-(3-nitrophenoxy)benzoic acid is an organic compound with the molecular formula C13H8N2O7 and a molecular weight of 304.218 g/mol . This compound is characterized by the presence of nitro groups attached to both the benzoic acid and phenoxy moieties, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-(3-nitrophenoxy)benzoic acid typically involves the nitration of 2-(3-nitrophenoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-nitro-2-(3-nitrophenoxy)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic aromatic substitution reactions often require strong nucleophiles such as hydroxide ions or alkoxide ions, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: The major product of the reduction of this compound would be 4-amino-2-(3-aminophenoxy)benzoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
4-nitro-2-(3-nitrophenoxy)benzoic acid has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into the potential pharmacological properties of derivatives of this compound is ongoing, particularly in the development of new therapeutic agents.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-2-(3-nitrophenoxy)benzoic acid largely depends on the specific application and the chemical reactions it undergoes. For instance, in reduction reactions, the nitro groups are reduced to amino groups, which can then participate in further chemical transformations. The molecular targets and pathways involved would vary based on the specific derivatives and their intended use .
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzoic acid: This compound has a similar structure but lacks the phenoxy group.
2-nitrobenzoic acid: Another similar compound with a nitro group in the ortho position relative to the carboxylic acid group.
3-nitrophenoxybenzoic acid: Similar to 4-nitro-2-(3-nitrophenoxy)benzoic acid but with different substitution patterns.
Uniqueness
This compound is unique due to the presence of nitro groups on both the benzoic acid and phenoxy moieties. This dual substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
4-nitro-2-(3-nitrophenoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O7/c16-13(17)11-5-4-9(15(20)21)7-12(11)22-10-3-1-2-8(6-10)14(18)19/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIISCNBXEIYOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99504-27-5 |
Source
|
Record name | 4-NITRO-2-(3-NITROPHENOXY)BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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